molecular formula C14H12N2S B2517856 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile CAS No. 340816-68-4

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B2517856
CAS No.: 340816-68-4
M. Wt: 240.32
InChI Key: CKBNNFANXLGUHT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring, along with a methyl group and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the carbonitrile group can form hydrogen bonds with biological molecules, affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzenecarboxylic acid
  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)pyrimidine

Uniqueness

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of both a benzylsulfanyl group and a carbonitrile group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The methyl group on the pyridine ring further enhances its uniqueness by influencing its electronic properties and reactivity.

Properties

IUPAC Name

2-benzylsulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBNNFANXLGUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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